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Compound of Interest

Compound Name: Cephradine Monohydrate

Cat. No.: B1221684

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of
Cephradine Monohydrate, a first-generation cephalosporin antibiotic. The following sections
detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopic data, along with the experimental protocols for these analyses. This document is
intended to serve as a comprehensive resource for researchers and professionals involved in
the development, quality control, and analysis of this important pharmaceutical compound.

Introduction to Cephradine Monohydrate

Cephradine is a semi-synthetic, broad-spectrum antibiotic effective against a wide range of
Gram-positive and Gram-negative bacteria. Its bactericidal action results from the inhibition of
bacterial cell wall synthesis. The monohydrate form is commonly used in pharmaceutical
formulations. A thorough understanding of its spectroscopic characteristics is essential for its
identification, purity assessment, and quantitative analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Cephradine
Monohydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The *H and 13C NMR spectra of Cephradine provide detailed information about its

chemical environment.

Table 1: Predicted *H NMR Spectroscopic Data for Cephradine

Chemical Shift (8) ppm Multiplicity Assighment

7.35 m Aromatic CH

5.85 d H-7

5.45 d H-6

5.15 S CH (cyclohexadienyl)
3.55 m CH2 (cyclohexadienyl)
3.45 d CH2-S

2.80 m CH2 (cyclohexadienyl)
2.15 S CH3

Note: The data presented is based on predicted spectra from the Human Metabolome

Database and may vary from experimental values.[1][2]

Table 2: Predicted 3C NMR Spectroscopic Data for Cephradine
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Chemical Shift (6) ppm

Assignment

1745 C=0 (carboxyl)

172.0 C=0 (amide)

168.0 C=0 (B-lactam)

135.0 Aromatic C

130.0 Aromatic C

128.0 Aromatic C

125.0 Aromatic C

60.0 C-6

58.0 C-7

57.0 CH (cyclohexadienyl)
30.0 CH2-S

28.0 CH2 (cyclohexadienyl)
25.0 CH2 (cyclohexadienyl)
21.0 CH3

Note: The data presented is based on predicted spectra from the Human Metabolome

Database and may vary from experimental values.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of Cephradine Monohydrate shows characteristic absorption bands corresponding

to its key structural features.

Table 3: Key IR Absorption Bands for Cephradine Monohydrate
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Wavenumber (cm~?)

Vibrational Mode

Functional Group

3400 - 3500 O-H stretch Water of hydration
3200 - 3400 N-H stretch Amine and Amide

3000 - 3100 C-H stretch Aromatic and Olefinic
2850 - 2950 C-H stretch Aliphatic

1750 C=0 stretch B-Lactam carbonyl[3][4]
1680 C=0 stretch Amide |

1640 C=0 stretch Carboxylate

1520 N-H bend Amide Il

1370 C-H bend Methyl

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of Cephradine. The
absorption maximum is influenced by the solvent used.

Table 4: UV-Vis Absorption Data for Cephradine

Solvent Amax (nm)
Water 254[5][6][7][8]
Methanol ~260

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Cephradine
Monohydrate.

NMR Spectroscopy

Sample Preparation:
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» Weigh approximately 10-20 mg of Cephradine Monohydrate.

o Dissolve the sample in a suitable deuterated solvent (e.g., D20, DMSO-de) in an NMR tube
to a final volume of 0.6-0.7 mL.

e Ensure the solution is clear and free of any particulate matter.
Instrumentation and Data Acquisition:
 Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e H NMR:

o

Acquire the spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

o Process the data with appropriate Fourier transformation, phasing, and baseline
correction.

e 1B3C NMR:

[e]

Acquire the spectrum using a proton-decoupled pulse sequence.

o

Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o

A larger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

(¢]

Process the data similarly to the *H NMR spectrum.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):
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e Thoroughly grind a small amount (1-2 mg) of Cephradine Monohydrate with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

o Transfer the mixture to a pellet press.

o Apply pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

e Acquire a background spectrum of the empty sample compartment.

e Place the KBr pellet in the sample holder.

e Acquire the sample spectrum over the range of 4000-400 cm~1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

e The final spectrum is usually presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy

Sample Preparation:

* Prepare a stock solution of Cephradine Monohydrate of a known concentration (e.g., 100
pg/mL) in a suitable solvent (e.g., deionized water or methanol).[5]

e Ensure the solid is completely dissolved.

o Prepare a series of dilutions from the stock solution to create a calibration curve if
quantitative analysis is required.

Instrumentation and Data Acquisition:
e Instrument: A double-beam UV-Vis spectrophotometer.

« Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
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 Fill a matched quartz cuvette with the sample solution.

e Scan the sample over a wavelength range of 200-400 nm to determine the wavelength of
maximum absorbance (Amax).[5]

» For quantitative measurements, measure the absorbance of the standard and sample
solutions at the Amax.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of
Cephradine Monohydrate, from sample handling to final data interpretation and structural
confirmation.
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Caption: Workflow for Spectroscopic Analysis of Cephradine Monohydrate.

The interpretation of the collective spectroscopic data allows for the unambiguous confirmation
of the chemical structure of Cephradine Monohydrate. The *H and 3C NMR spectra provide a
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detailed map of the carbon-hydrogen framework. The IR spectrum confirms the presence of
key functional groups such as the B-lactam ring, amide, carboxylic acid, and the water of
hydration. Finally, the UV-Vis spectrum serves as a reliable tool for quantitative determination in
various matrices. Together, these techniques provide a comprehensive spectroscopic profile
essential for the quality assurance of this vital antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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